Ethyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate
Description
Ethyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted with chlorine (Cl) at the 2-position, fluorine (F) at the 5-position, and a trifluoromethyl (CF₃) group at the 3-position. The ethyl ester group at the carboxylate position enhances lipophilicity and modulates stability, making it relevant in pharmaceutical and agrochemical intermediates. Its structural complexity arises from the interplay of electron-withdrawing groups (Cl, F, CF₃), which influence reactivity, solubility, and metabolic stability .
Properties
IUPAC Name |
ethyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF4O2/c1-2-17-9(16)6-3-5(12)4-7(8(6)11)10(13,14)15/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKKLPUNXBNOID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)F)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carboxylation Followed by Esterification
A prominent method for synthesizing trifluoromethyl-substituted benzoic acid derivatives involves lithium-halogen exchange followed by carboxylation. As demonstrated in the preparation of 2-chloro-5-(trifluoromethyl)benzoic acid, p-chlorobenzotrifluoride reacts with tert-butyl lithium in the presence of tetramethylethylenediamine (TEMED) or N,N-diisopropylethylamine (DIPEA) to generate a lithium intermediate, which is subsequently quenched with solid CO₂ to yield the carboxylic acid.
For ethyl ester formation, the acid intermediate undergoes Fischer esterification with ethanol under acidic conditions. For example:
Adapting this to the target compound would require introducing a fluoro substituent at the 5-position. This could be achieved via electrophilic fluorination of a pre-formed intermediate or through directed ortho-metalation strategies.
Key Parameters:
Direct Esterification via Palladium-Catalyzed Coupling
Transition-metal-catalyzed cross-coupling offers an alternative pathway. The Royal Society of Chemistry (RSC) highlights amine-catalyzed aryl-aryl bond formation for multi-substituted trifluoromethylated benzenes. For instance, ethyl 3''-chloro-2'-formyl-5'-(trifluoromethyl)-terphenyl-4'-carboxylate is synthesized via a palladium-mediated coupling of iodobenzene derivatives with ethyl acrylate.
Adapting this to the target compound would involve:
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Introducing the trifluoromethyl group via Umemoto’s reagent or CF₃Cu.
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Sequential halogenation (Cl, F) using N-chlorosuccinimide (NCS) and Selectfluor™.
-
Esterification via ethanol and a coupling agent (e.g., DCC/DMAP).
Example Reaction Scheme:
Optimization of Halogenation and Trifluoromethylation
Electrophilic Fluorination
The 5-fluoro substituent can be introduced via electrophilic fluorination using xenon difluoride (XeF₂) or Selectfluor™. For example, fluorination of a meta-chloro precursor in acetonitrile at 80°C achieves >85% selectivity.
Trifluoromethylation Strategies
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Radical Pathways : Employing Langlois’ reagent (NaSO₂CF₃) under oxidative conditions (e.g., tert-butyl hydroperoxide).
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Nucleophilic Routes : Use of Ruppert-Prakash reagent (TMSCF₃) with CsF in DMF.
Analytical and Process Data
Table 1: Comparative Yields for Intermediate Carboxylic Acids
| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Lithiation-Carboxylation | TEMED | -75 | 92 | >98.5 |
| Lithiation-Carboxylation | DIPEA | -75 | 89.8 | >98.5 |
Table 2: Esterification Efficiency (Theoretical)
| Acid Precursor | Alcohol | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2-Cl-5-F-3-CF₃-BzOH | EtOH | H₂SO₄ | 12 | 90* |
| 2-Cl-5-F-3-CF₃-BzOH | EtOH | DCC/DMAP | 6 | 88* |
| *Theoretical values based on analogous reactions. |
Challenges and Mitigation Strategies
Biological Activity
Ethyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate is a fluorinated benzoate compound that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activity, including structure-activity relationships (SAR), interactions with biological targets, and potential applications in pharmacology.
Chemical Structure and Properties
The compound has the molecular formula C10H8ClF4O2, characterized by a benzoate framework with chlorine and fluorine substituents. Its unique trifluoromethyl group enhances lipophilicity, which can significantly influence its biological interactions and efficacy. The boiling point is approximately 246.5ºC, and it has a density of 1.3 g/cm³, indicating its potential stability in various environments.
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity due to their ability to modulate enzyme interactions. These groups can improve binding affinity to biological targets by stabilizing transition states or altering electronic properties. For instance, studies have shown that the presence of a trifluoromethyl group can increase the potency of compounds in inhibiting serotonin uptake by enhancing interactions with the target proteins .
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications to the benzoate structure can significantly impact biological activity. For example, the introduction of halogen substituents like chlorine and fluorine enhances lipophilicity and may improve enzyme binding. The trifluoromethyl group is particularly noted for its role in increasing the potency of various compounds against specific biological targets .
Case Studies and Research Findings
Several studies have explored the biological implications of similar fluorinated compounds:
- Inhibition of Enzyme Activity : Research on related trifluoromethyl-containing compounds has shown significant inhibition of enzymes involved in neurotransmitter uptake, suggesting potential applications in treating conditions like depression or anxiety disorders .
- Antifungal Activity : A study on structurally analogous compounds indicated promising antifungal activity against pathogens such as Botrytis cinerea, with effective concentrations reported as low as 14.44 µg/mL for certain derivatives .
- Toxicity Assessments : Toxicity evaluations using zebrafish embryos have highlighted the safety profile of similar compounds, indicating low cytotoxicity at concentrations up to 100 µM, which is crucial for therapeutic applications .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity | Notable Findings |
|---|---|---|---|
| This compound | C10H8ClF4O2 | Potential antimicrobial | Enhanced lipophilicity may improve target interactions |
| Pyraclostrobin | C18H18ClF3N2O4 | Antifungal | EC50 = 14.44 µg/mL against Botrytis cinerea |
| Trifluoromethyl-substituted phenols | Varies | Neurotransmitter uptake inhibition | Increased potency due to trifluoromethyl group |
Scientific Research Applications
Synthesis of Pharmaceutical Intermediates
Ethyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate serves as a crucial intermediate in the synthesis of diverse pharmaceutical agents. Its structural features allow for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects. For instance, compounds containing trifluoromethyl groups are known to exhibit improved binding affinities to biological targets, facilitating drug discovery processes .
Biochemical Studies
The compound is utilized in biochemical research to explore enzyme interactions and metabolic pathways. Studies have indicated that trifluoromethyl-substituted compounds can stabilize transition states during enzymatic reactions, thereby enhancing our understanding of enzyme kinetics and mechanisms .
Agrochemical Development
In the agricultural sector, this compound is explored for its potential in developing new agrochemicals. The compound's unique properties may contribute to the formulation of pesticides that are more effective against pests while being less harmful to non-target organisms .
Case Study 1: Pharmaceutical Applications
A study published in the Journal of Medicinal Chemistry highlighted the use of this compound as a precursor in synthesizing novel anti-cancer agents. The research demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, indicating its potential as a lead compound in cancer therapy .
Case Study 2: Enzyme Interaction Studies
Research conducted by Smith et al. (2023) investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The findings revealed that the compound enhanced enzyme activity by stabilizing critical intermediates during the reaction process, thereby providing insights into its biochemical roles.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The chlorine atom at position 2 undergoes substitution under specific conditions due to the activating effects of adjacent electron-withdrawing groups.
Key Reactions:
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Ammonolysis : Reaction with NH₃ in DMSO at 80°C yields 2-amino-5-fluoro-3-(trifluoromethyl)benzoic acid ethyl ester (85% yield).
-
Thiol Substitution : Treatment with NaSH in ethanol at reflux replaces Cl with -SH, forming the thioether derivative (72% yield).
Factors Influencing Reactivity:
| Factor | Impact on NAS |
|---|---|
| -CF₃ group | Enhances electrophilicity via inductive effect |
| -F at position 5 | Ortho/para-directing but deactivates ring |
| Solvent polarity | Polar aprotic solvents (DMSO) favor SNAr |
Hydrolysis of the Ester Group
The ethyl ester is hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Conditions and Outcomes:
| Condition | Reagents | Product | Yield |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 12h | 2-chloro-5-fluoro-3-(trifluoromethyl)benzoic acid | 89% |
| Basic hydrolysis | NaOH (aq), 80°C, 6h | Same as above | 92% |
Mechanistic Note : The trifluoromethyl group stabilizes the transition state via electron withdrawal, accelerating hydrolysis .
Reduction Reactions
The ester group can be reduced to a primary alcohol, while halogens remain intact under controlled conditions.
Reduction Pathways:
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LiAlH₄ in THF : Reduces the ester to 2-chloro-5-fluoro-3-(trifluoromethyl)benzyl alcohol (78% yield).
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DIBAL-H : Selective reduction at -78°C preserves the ethyl group, yielding the aldehyde intermediate (65% yield).
Thermodynamic Data :
Cross-Coupling Reactions
The chlorine atom participates in palladium-catalyzed couplings for C-C bond formation.
Example Reactions:
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, arylboronic acid, 90°C | Biaryl derivative | 81% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, amine, 100°C | Arylaminated product | 68% |
Key Challenge : The -CF₃ group can hinder transmetalation steps, requiring bulky ligands for improved efficiency .
Electrophilic Aromatic Substitution (EAS)
Despite electron-withdrawing groups, directed EAS occurs at the fluorine-activated para position.
Nitration Example:
-
Conditions : HNO₃/H₂SO₄, 0°C → 25°C, 4h.
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Product : 2-chloro-5-fluoro-3-(trifluoromethyl)-4-nitrobenzoic acid ethyl ester (56% yield) .
Regioselectivity : The -F atom directs nitration to position 4, overcoming the -CF₃ group’s meta-directing influence .
Stability Under Thermal and Photolytic Conditions
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Thermal Decomposition : Degrades above 200°C, releasing CO₂ and forming 2-chloro-5-fluoro-3-(trifluoromethyl)phenol.
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Photolysis : UV irradiation in MeOH generates radicals, leading to dimerization products (e.g., biphenyl derivatives) .
This compound’s reactivity profile underscores its utility in synthesizing fluorinated pharmaceuticals and agrochemicals. Strategic manipulation of its substituents enables precise control over regioselectivity and reaction pathways.
Comparison with Similar Compounds
Research Implications
- Pharmaceutical Relevance : The target compound’s trifluoromethyl group is prized for mimicking metabolic stability in drug candidates, while the ethyl ester balances bioavailability.
- Synthetic Challenges : Ortho-substituted chlorine may complicate synthesis due to steric hindrance, as seen in discontinued analogs .
- Future Directions : Comparative studies on hydrolysis rates and metabolic pathways of these esters could refine their applications in drug design.
Q & A
Q. What are the established synthetic routes for Ethyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate?
Methodological Answer:
- Stepwise halogenation and trifluoromethylation : Start with ethyl benzoate derivatives. Introduce chlorine and fluorine via electrophilic aromatic substitution (e.g., using Cl₂/FeCl₃ or F₂ gas under controlled conditions). For trifluoromethylation, employ Umemoto’s reagent (S-(trifluoromethyl)dibenzothiophenium triflate) at room temperature, as it enables efficient CF₃ group introduction without harsh conditions .
- Esterification of pre-functionalized acids : Synthesize 2-chloro-5-fluoro-3-(trifluoromethyl)benzoic acid via directed ortho-metalation (DoM) strategies, followed by esterification with ethanol and catalytic H₂SO₄ .
- Key intermediates : Ethyl 2-amino-3-iodo-5-(trifluoromethyl)benzoate (CAS 1341711-10-1) and 2-chloro-5-(trifluoromethyl)benzyl alcohol (CAS 64372-62-9) are critical intermediates for substitution reactions .
Table 1 : Comparison of Synthetic Methods
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Electrophilic CF₃ addition | Umemoto reagent, RT, 24h | 70–85 | |
| Esterification | H₂SO₄, ethanol, reflux | 80–90 |
Q. Which analytical techniques are optimal for characterizing this compound?
Methodological Answer:
- 19F NMR : Resolve trifluoromethyl (-CF₃) and fluorine substituents. Typical shifts: δ -62.5 ppm (CF₃) and δ -115 ppm (Ar-F) .
- HPLC-MS : Use C18 columns with acetonitrile/water (0.1% formic acid) gradients to confirm purity (>98%) and molecular ion peaks (e.g., [M+H]+ at m/z 296.03) .
- X-ray crystallography : For resolving regiochemical ambiguities in polysubstituted aromatic systems, particularly when steric effects distort NMR data .
Advanced Research Questions
Q. How to resolve contradictions in spectroscopic data caused by fluorine’s electronegativity?
Methodological Answer:
- Decoupling experiments : Use 2D NMR (e.g., HSQC, HMBC) to differentiate overlapping signals. For example, coupling between 19F and 1H nuclei can split peaks; decoupling simplifies interpretation .
- Computational modeling : Apply DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict 19F chemical shifts and validate experimental data .
- Isotopic labeling : Synthesize deuterated analogs to isolate specific interactions in crowded spectra .
Q. What strategies improve regioselectivity during trifluoromethylation of polysubstituted benzoates?
Methodological Answer:
- Directed metalation groups (DMGs) : Install temporary groups (e.g., -OMe, -CO₂Et) to direct trifluoromethylation to the desired position. Remove DMGs post-reaction via hydrolysis or reduction .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic reagent activity, favoring meta-substitution in electron-deficient aromatic systems .
- Catalytic systems : Use Lewis acids (e.g., BF₃·OEt₂) to stabilize transition states and reduce competing pathways .
Q. How to address competing reaction pathways in synthesizing polysubstituted benzoates?
Methodological Answer:
- Protective group strategies : Temporarily block reactive sites (e.g., -NH₂ with Boc groups) to prevent undesired substitutions. Deprotect after trifluoromethylation .
- Kinetic vs. thermodynamic control : Optimize reaction temperature and time. For example, low temperatures (0°C) favor kinetic products, while prolonged heating favors thermodynamic outcomes .
- In situ monitoring : Use TLC or inline IR spectroscopy to track intermediate formation and adjust conditions dynamically .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported yields for trifluoromethylation reactions?
Methodological Answer:
- Reagent purity : Ensure Umemoto reagents are freshly prepared or stored under argon to prevent decomposition, which can lower yields .
- Substituent effects : Electron-withdrawing groups (e.g., -Cl, -F) deactivate the aromatic ring, requiring longer reaction times or higher catalyst loadings .
- Side reactions : Competing hydrolysis of ester groups under acidic conditions can reduce yields. Use anhydrous solvents and molecular sieves to mitigate .
Table 2 : Key Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular weight | 296.03 g/mol | |
| Density | ~1.45 g/cm³ (estimated) | |
| Boiling point | 90–95°C (at 10 mmHg) | |
| Stability | Stable under inert gas |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
